Resorufin sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C10H10O4 。它是香兰素的衍生物,香兰素是香草豆提取物的主要成分。 乙酰香兰素以其令人愉悦的香草味而闻名,并被用于各种应用,包括食品和香精行业 .

准备方法

乙酰香兰素可以通过几种方法合成:

香兰素的乙酰化: 这是最常用的方法,香兰素在碱(如吡啶)的存在下与乙酸酐或乙酰氯反应.

异丁香酯的氧化: 该方法包括在磺胺酸存在下,用铬酸氧化异丁香酯.

香兰素的电解还原: 香兰素首先被还原成香草醇,然后乙酰化形成乙酰香兰素.

化学反应分析

Reduction of Resazurin to Resorufin Sodium Salt

This compound is primarily synthesized via the reduction of resazurin (7-hydroxy-10-oxidophenoxazin-3-one), a blue non-fluorescent compound. This reaction occurs under reducing conditions, such as in the presence of cellular reductases (e.g., NADH or NADPH dehydrogenases) or chemical reductants:Resazurin+2e−→Resorufin sodium salt

- Mechanism : The reduction involves cleavage of the N-oxide group in resazurin, yielding resorufin’s pink fluorescent form .

- Applications : Used in cell viability assays (e.g., Alamar Blue), where metabolic activity reduces resazurin to resorufin, detectable via fluorescence (Ex/Em: 530–570 nm/580–590 nm) .

| Reaction Parameter | Value |

|---|---|

| Redox potential (Eₕ) | -51 mV (pH 7.0) |

| Fluorescence quantum yield (Φ) | 0.003 (resorufin), 0.25 (this compound) |

Oxidative Reactions Involving this compound

This compound participates in oxidative pathways, particularly in the presence of reactive oxygen species (ROS) or radicals:

Peroxynitrite-Derived Radical Oxidation

Peroxynitrite (ONOO⁻)-derived radicals oxidize Amplex Red to resorufin via a one-electron transfer mechanism, forming intermediates that disproportionate to yield resorufin :Amplex RedRadical oxidationResorufin

- Key intermediates : Radical species identified via pulse radiolysis .

- Catalysts : Horseradish peroxidase (HRP) accelerates oxidation by H₂O₂ or peroxynitrite .

Ozone-Mediated Oxidation

This compound is generated from ozonolysis of a but-3-enyl-modified precursor (probe 1 ). Ozone reacts with the terminal double bond, triggering β-elimination to release resorufin :Probe 1+O →Resorufin+Aldehyde byproducts

- Conditions : 50 mM phosphate buffer (pH 7.4), 40 min reaction time .

- Sensitivity : Detection limit for ozone is 0.24 µM .

Enzymatic Transformations

This compound is a substrate for cytochrome P450 (CYP) enzymes, notably in dealkylation reactions:7 AlkoxyresorufinCYP450Resorufin+Alkoxide

- Key Assays : Ethoxyresorufin-O-deethylase (EROD) activity measures CYP1A1/1A2 induction, critical in toxicology studies .

- Kinetics : Linear correlation between resorufin fluorescence and enzyme activity (e.g., Vmax=56nM) .

pH-Dependent Equilibria

The fluorescence and stability of this compound are pH-sensitive:

- Fluorescence :

- Stability : Aqueous solutions decompose under light exposure; stability improves in methanol or HEPES buffer (60% methanol) .

Redox Cycling with Dihydroresorufin

This compound undergoes reversible reduction to dihydroresorufin under anaerobic conditions:Resorufin+2e−↔Dihydroresorufin

- Redox Potential : Eh<−110mV triggers reduction .

- Applications : Monitoring redox states in microbial cultures or environmental systems .

Synthetic and Purification Reactions

- Synthesis from Resorcinol : this compound is prepared via condensation of resorcinol and 4-nitrosoresorcinol, followed by oxidation with MnO₂ .

- Purification : Dissolution in concentrated H₂SO₄ followed by precipitation yields high-purity resorufin free acid, which is neutralized to the sodium salt .

Photoreactions

This compound forms via photoreduction of resazurin in the presence of tertiary amines (e.g., triethylamine):Resazurinhν,AmineResorufin

This compound’s diverse reactivity underpins its utility in fluorescence-based assays, environmental monitoring, and enzymatic studies. Its pH-sensitive fluorescence, redox cyclability, and enzymatic interactions make it indispensable in both laboratory and industrial settings.

科学研究应用

Fluorescent Probes in Biological Assays

Resorufin sodium salt is widely used as a fluorescent probe in biological assays due to its high sensitivity and specificity.

- Cell Viability Assays : Resorufin is utilized in assays like Alamar Blue, where it serves as an indicator of cell viability. The reduction of resazurin to resorufin by viable cells allows for quantification of metabolic activity .

- Enzyme Activity Detection : It acts as a substrate for various enzymes. For instance, methoxyresorufin is used to measure cytochrome P450 enzyme activity through fluorescence detection .

Environmental Monitoring

Resorufin-based probes have been developed for the sensitive detection of environmental pollutants.

- Ozone Detection : A novel resorufin-based probe has been created for detecting ozone levels in ambient air. This probe exhibits a significant fluorescence change upon reaction with ozone, allowing for low-concentration detection (5.9 nM) that meets international air quality standards .

| Application | Detection Limit | Fluorescence Change |

|---|---|---|

| Ozone Detection | 5.9 nM | Significant enhancement |

Material Science Applications

This compound has been incorporated into various materials for enhanced functionalities.

- Chiral Metal-Organic Frameworks (MOFs) : Resorufin was embedded into the channels of chiral MOFs, resulting in materials with unique fluorescent properties that can be utilized for sensing applications .

Case Study 1: Glucose Detection

A study demonstrated the use of resorufin derivatives in glucose detection via glucose oxidase (GOD)-catalyzed reactions. The transformation of non-fluorescent acetyl resorufin to fluorescent resorufin upon reaction with hydrogen peroxide serves as an effective indicator for glucose quantification without interference from common substances like ascorbic acid or uric acid .

Case Study 2: Bacterial Detection

A research project developed a resorufin-based turn-on probe responsive to nitroreductase activity, enabling the detection of specific bacterial strains. This application highlights the potential of resorufin in microbiological studies and pathogen detection .

作用机制

The mechanism of action of acetylvanillin involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Acetylvanillin can inhibit certain enzymes involved in the metabolism of aromatic compounds.

Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity: Acetylvanillin disrupts microbial cell membranes, leading to cell death.

相似化合物的比较

属性

CAS 编号 |

34994-50-8 |

|---|---|

分子式 |

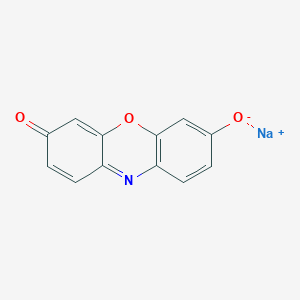

C12H7NNaO3 |

分子量 |

236.18 g/mol |

IUPAC 名称 |

sodium;7-oxophenoxazin-3-olate |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |

InChI 键 |

VYVDFIMNWPNPTO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

手性 SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

规范 SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |

Key on ui other cas no. |

34994-50-8 |

Pictograms |

Irritant |

同义词 |

7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Resorufin sodium salt being explored for pH sensing?

A1: this compound exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].

Q2: How does the fluorescence lifetime of this compound change with pH?

A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of this compound in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].

Q3: Has this compound been incorporated into any materials for pH sensing applications?

A3: Yes, researchers have successfully incorporated this compound into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].

Q4: Beyond pH sensing, what other applications has this compound been investigated for?

A4: this compound's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of this compound within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。